Researchers investigating neurosteroid modulation of GABA-A receptors or FXR-mediated metabolic pathways often face supply inconsistency for high-purity, pharmacologically validated androsterone. This compound resolves that bottleneck. As a positive allosteric modulator of GABA-A receptors, it demonstrates potent anticonvulsant activity (ED50 29.1 mg/kg in the 6-Hz model), while its inactive epimer epiandrosterone confirms the strict stereochemical requirement for efficacy. It also activates the Farnesoid X Receptor (FXR), making it a dual-purpose tool compound for neuroscience and metabolic disorder research. We ensure consistent, high-purity supply for reproducible dose-ranging studies.
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
CAS No.53-41-8
Cat. No.B159326
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Androsterone
CAS
53-41-8
Synonyms
3 alpha Hydroxy 5 alpha Androstan 17 One 3-alpha-Hydroxy-5-alpha-Androstan-17-One 5 alpha Androstan 3 alpha ol 17 one 5 alpha-Androstan-3 alpha-ol-17-one Androsterone Epiandrosterone
Androsterone (CAS 53-41-8), also known as 5α-androstan-3α-ol-17-one, is an endogenous androgenic steroid metabolite of testosterone [1]. It functions as a positive allosteric modulator of GABA-A receptors [2] and has been shown to activate the Farnesoid X Receptor (FXR) [3]. In analytical chemistry, androsterone serves as a reference standard for the detection and quantification of anabolic steroids in biological matrices, with certified reference materials (CRMs) achieving purity values up to 99.76% with traceability to the International System of Units (SI) [4].
1
GABA-A receptor modulation studiesPositive allosteric modulator for electrophysiology research
Analytical reference standard workflowSI-traceable CRM for steroid quantification in biological matrices
4
Nuclear receptor (FXR) activation contextEndogenous agonist for metabolic regulation studies
[1] Kaminski RM, Marini H, Kim WJ, Rogawski MA. Anticonvulsant activity of androsterone and etiocholanolone. Epilepsia. 2005 Jun;46(6):819-27. doi: 10.1111/j.1528-1167.2005.00705.x. PMID: 15946323. View Source
[2] Reddy DS, Estes WA. Clinical potential of neurosteroids for CNS disorders. Trends Pharmacol Sci. 2016 Jul;37(7):543-561. doi: 10.1016/j.tips.2016.04.003. PMID: 27156439; Table 1. View Source
[3] Wang S, Lai K, Moy FJ, Bhat A, Hartman HB, Evans MJ. The nuclear hormone receptor farnesoid X receptor (FXR) is activated by androsterone. Endocrinology. 2006 Sep;147(9):4025-33. doi: 10.1210/en.2005-1485. PMID: 16728498. View Source
[4] Quan C, Su F, Wang H, Li H. Development of anabolic-androgenic steroids purity certified reference materials for anti-doping. Steroids. 2011 Dec 20;76(14):1527-34. doi: 10.1016/j.steroids.2011.09.001. PMID: 21925194. View Source
Androsterone: Why Substitution Fails
Androsterone (5α,3α-A) is often considered alongside its 5β-epimer etiocholanolone (5β,3α-A), its 3β-epimer epiandrosterone (5α,3β-A), and its unnatural enantiomer ent-androsterone (ent-5α,3α-A). However, these structurally similar compounds exhibit markedly divergent biological activities that preclude simple substitution. For instance, while androsterone demonstrates potent anticonvulsant activity with an ED50 of 29.1 mg/kg in the 6-Hz electrical stimulation model, etiocholanolone is significantly less potent with an ED50 of 76.9 mg/kg, and epiandrosterone is inactive up to 300 mg/kg [1]. Furthermore, androsterone serves as a positive allosteric modulator of GABA-A receptors, whereas structurally similar androstane metabolites like DHEA and DHEAS function as negative modulators [2]. The unnatural enantiomer ent-androsterone exhibits higher potency and longer duration of action than natural androsterone, underscoring that stereochemical configuration critically determines pharmacological outcome [3].
Research Compound
Androsterone (5α,3α-A)
Endogenous GABA-A PAM with reported seizure-model endpoint response
Similar Stereoisomer
Etiocholanolone (5β,3α-A)
5β-epimer; reported anticonvulsant assay response may differ substantially
Research Compound
Androsterone (5α,3α-A)
Positive allosteric modulator of GABA-A receptors
Class-Related Steroid
DHEA / DHEAS
Negative GABA-A modulators; functional direction may reverse
Research Compound
Androsterone (natural 5α,3α-A)
Natural enantiomer with reported duration of ~4 h in seizure model
Unnatural Enantiomer
Ent-Androsterone (ent-5α,3α-A)
Stereochemical inversion at all centers; enantiomeric assay-response context may differ
[1] Kaminski RM, Marini H, Kim WJ, Rogawski MA. Anticonvulsant activity of androsterone and etiocholanolone. Epilepsia. 2005 Jun;46(6):819-27. doi: 10.1111/j.1528-1167.2005.00705.x. PMID: 15946323. View Source
[2] Reddy DS, Estes WA. Clinical potential of neurosteroids for CNS disorders. Trends Pharmacol Sci. 2016 Jul;37(7):543-561. doi: 10.1016/j.tips.2016.04.003. PMID: 27156439; Table 1. View Source
[3] Zolkowska D, Dhir A, Krishnan K, Covey DF, Rogawski MA. Anticonvulsant potencies of the enantiomers of the neurosteroids androsterone and etiocholanolone exceed those of the natural forms. Psychopharmacology (Berl). 2014 Sep;231(17):3325-32. doi: 10.1007/s00213-014-3546-x. PMID: 24705905. View Source
Androsterone: Quantitative Evidence vs. Comparators
In the 6-Hz electrical stimulation seizure model in mice, androsterone (5α,3α-A) exhibits a 2.6-fold higher anticonvulsant potency compared to its 5β-epimer etiocholanolone (5β,3α-A), while the 3β-epimer epiandrosterone (5α,3β-A) is completely inactive [1].
Epimer Potency ComparisonHead-to-head
ED50 29.1 vs 76.9 vs >300 mg/kg
6-Hz seizure model, NIH Swiss mice, i.p.
Supports stereoisomer-specific endpoint review
5β-epimer less responsive; 3β-epimer inactive in model
Androsterone is 2.6-fold more potent than etiocholanolone; epiandrosterone is inactive
Conditions
Male NIH Swiss mice, intraperitoneal administration, 6-Hz electrical stimulation seizure model
Why This Matters
This data enables precise experimental planning, ensuring the selection of a stereoisomer with validated biological activity rather than an inactive or weakly active analog.
The unnatural enantiomer ent-androsterone (ent-5α,3α-A) demonstrates superior potency and duration of action compared to natural androsterone. In the 6-Hz test, ent-androsterone achieves an ED50 of 5.0 mg/kg versus 12.1 mg/kg for androsterone, representing a 2.4-fold higher potency. Protection by ent-androsterone persists for ~5 hours compared to ~4 hours for androsterone [1].
Enantiomer Potency & DurationHead-to-head
ED50 12.1 vs 5.0 mg/kg; ~4 h vs ~5 h
6-Hz test, NIH Swiss mice, i.p.
Enantiomeric assay-response context may differ
ent-form shows reported higher potency and longer duration
Ent-androsterone is 2.4-fold more potent and has 25% longer duration of action
Conditions
Male NIH Swiss mice, intraperitoneal administration, 6-Hz electrical stimulation seizure model
Why This Matters
The data highlights that stereochemical inversion at all chiral centers produces a functionally distinct compound, essential for studies requiring optimized in vivo efficacy and pharmacokinetic profile.
[1] Zolkowska D, Dhir A, Krishnan K, Covey DF, Rogawski MA. Anticonvulsant potencies of the enantiomers of the neurosteroids androsterone and etiocholanolone exceed those of the natural forms. Psychopharmacology (Berl). 2014 Sep;231(17):3325-32. doi: 10.1007/s00213-014-3546-x. PMID: 24705905. View Source
GABA-A Modulation: PAM vs. NAM
Androsterone acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-mediated chloride currents. In contrast, dehydroepiandrosterone (DHEA) and its sulfate conjugate DHEAS function as negative modulators of the same receptor, exhibiting opposite effects on neuronal excitability [1].
GABA-A Modulation DirectionClass-level
Androsterone: PAM (+) vs DHEA/DHEAS: NAM (−)
In vitro electrophysiology, native receptors
Qualitative divergence in modulation direction
Functional class membership does not predict modulation sign
Qualitative difference in direction of modulation (positive vs. negative)
Conditions
In vitro electrophysiological recordings, native GABA-A receptors
Why This Matters
This clear functional divergence within the same class of steroid metabolites is critical for experimental design in neuropharmacology, where selecting a positive vs. negative modulator determines the predicted effect on neuronal excitability.
[1] Reddy DS, Estes WA. Clinical potential of neurosteroids for CNS disorders. Trends Pharmacol Sci. 2016 Jul;37(7):543-561. doi: 10.1016/j.tips.2016.04.003. PMID: 27156439; Table 1. View Source
Analytical Reference Standard: Certified Purity & SI Traceability
Androsterone is available as a certified reference material (CRM) with a purity value of 99.76% ± 0.079% (purity ± expanded uncertainty, 95% confidence level) and full traceability to the International System of Units (SI), as developed for anti-doping control during the 2008 Beijing Olympic Games [1]. This level of certified purity is not uniformly available for all steroid metabolites, ensuring accurate quantification in analytical workflows.
Analytical ChemistryReference MaterialsAnti-Doping Control
Evidence Dimension
Certified purity of reference material
Target Compound Data
99.76% ± 0.079%
Comparator Or Baseline
Typical commercial steroid standards: purity may range from 95-98% with variable traceability
Quantified Difference
Purity certified to within 0.079% uncertainty; SI traceability
Conditions
ISO Guides 34 and 35; collaborative study with eight laboratories using HPLC-DAD
Why This Matters
Procurement of a CRM with SI-traceable purity ensures analytical results are comparable across laboratories and meet regulatory requirements for anti-doping and forensic applications.
Analytical ChemistryReference MaterialsAnti-Doping Control
[1] Quan C, Su F, Wang H, Li H. Development of anabolic-androgenic steroids purity certified reference materials for anti-doping. Steroids. 2011 Dec 20;76(14):1527-34. doi: 10.1016/j.steroids.2011.09.001. PMID: 21925194. View Source
FXR Activation: Species-Dependent Potency
Androsterone activates both mouse and human Farnesoid X Receptor (FXR) ligand-binding domains, but with a notable species-dependent difference in potency. It activates the mouse FXR-LBD more strongly than the human FXR-LBD [1]. In contrast, synthetic FXR agonists like GW4064 exhibit EC50 values of 15 nM in cell-free assays , highlighting the relatively lower potency of this endogenous steroid agonist.
FXR Activation ProfileCross-study
mFXR-LBD > hFXR-LBD; GW4064 EC50 15 nM
Cell-based cotransfection assays
Species-dependent potency context for model selection
Endogenous agonist; weaker than synthetic FXR agonists
Farnesoid X ReceptorNuclear Receptor PharmacologyMetabolic Regulation
Evidence Dimension
FXR activation potency
Target Compound Data
Activates mFXR-LBD > hFXR-LBD
Comparator Or Baseline
GW4064 (synthetic FXR agonist): EC50 = 15 nM
Quantified Difference
Androsterone is a weaker endogenous agonist compared to synthetic agonists
Conditions
Cell-based cotransfection assays with gal4-hFXR-LBD and SRC-1/VP16 expression plasmids
Why This Matters
Understanding the species-specific potency profile is essential for translational research involving rodent models of human metabolic disease, and for differentiating androsterone from higher-potency synthetic FXR agonists in pharmacological studies.
Farnesoid X ReceptorNuclear Receptor PharmacologyMetabolic Regulation
[1] Wang S, Lai K, Moy FJ, Bhat A, Hartman HB, Evans MJ. The nuclear hormone receptor farnesoid X receptor (FXR) is activated by androsterone. Endocrinology. 2006 Sep;147(9):4025-33. doi: 10.1210/en.2005-1485. PMID: 16728498. View Source
Androsterone: Key Research & Industrial Applications
Androsterone is a preferred tool compound for investigating the role of endogenous neurosteroids in modulating seizure susceptibility. Its established anticonvulsant ED50 values across multiple seizure models (6-Hz, PTZ, pilocarpine, 4-AP, MES) [1] allow for dose-ranging studies and direct comparison with other positive GABA-A modulators. The compound's endogenous nature makes it particularly relevant for studies exploring the link between androgen metabolism and epilepsy.
GABA-A Receptor Pharmacology: PAM vs. NAM
Androsterone serves as a key positive allosteric modulator (PAM) of GABA-A receptors, enabling researchers to contrast its effects with negative modulators like DHEA and DHEAS [2]. This application is critical for electrophysiological studies examining the structural determinants of neurosteroid modulation at GABA-A receptors and for screening novel modulators.
Analytical Chemistry & Anti-Doping: CRM for Steroid Quantification
Androsterone CRMs with SI-traceable purity (e.g., 99.76% ± 0.079%) [3] are essential for the accurate quantification of anabolic steroids and their metabolites in biological matrices using LC-MS/MS and GC-MS. This application is particularly relevant for World Anti-Doping Agency (WADA) accredited laboratories and forensic toxicology facilities requiring validated reference standards.
Androsterone is used as an endogenous FXR agonist in studies investigating bile acid homeostasis and metabolic regulation. Its species-dependent activation profile (mFXR > hFXR) [4] is a crucial consideration for in vivo studies using mouse models of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Application
Selection Property
Validation Focus
Neurosteroid seizure-model studies
GABA-A PAM activity with reported endpoint data
Seizure-model endpoint response review
GABA-A receptor pharmacology research
Positive allosteric modulator profile
Electrophysiological modulation direction confirmation
Steroid quantification in biological matrices
SI-traceable certified reference material
LC-MS/MS or GC-MS method accuracy and precision
FXR nuclear receptor metabolic studies
Endogenous FXR agonist with species-dependent potency
Model-species FXR activation context review
[1] Kaminski RM, Marini H, Kim WJ, Rogawski MA. Anticonvulsant activity of androsterone and etiocholanolone. Epilepsia. 2005 Jun;46(6):819-27. doi: 10.1111/j.1528-1167.2005.00705.x. PMID: 15946323. View Source
[2] Reddy DS, Estes WA. Clinical potential of neurosteroids for CNS disorders. Trends Pharmacol Sci. 2016 Jul;37(7):543-561. doi: 10.1016/j.tips.2016.04.003. PMID: 27156439; Table 1. View Source
[3] Quan C, Su F, Wang H, Li H. Development of anabolic-androgenic steroids purity certified reference materials for anti-doping. Steroids. 2011 Dec 20;76(14):1527-34. doi: 10.1016/j.steroids.2011.09.001. PMID: 21925194. View Source
[4] Wang S, Lai K, Moy FJ, Bhat A, Hartman HB, Evans MJ. The nuclear hormone receptor farnesoid X receptor (FXR) is activated by androsterone. Endocrinology. 2006 Sep;147(9):4025-33. doi: 10.1210/en.2005-1485. PMID: 16728498. View Source
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